N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c23-19(16-8-10-17(11-9-16)20-7-4-13-25-20)15-22-21(24)12-14-26-18-5-2-1-3-6-18/h1-11,13,19,23H,12,14-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYSQZGABMKQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.44 g/mol. The compound features a furan ring, a phenyl group, and a sulfanyl moiety, which contribute to its biological activities.
Research indicates that compounds containing furan and sulfanyl groups often exhibit significant interactions with various biological targets, including enzymes and receptors. The structural components of this compound suggest potential inhibition of specific enzymes involved in disease pathways.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds. For instance, derivatives with furan moieties have demonstrated significant antibacterial and antifungal activity against various strains. A study reported that related compounds showed notable efficacy against both Gram-positive and Gram-negative bacteria, indicating that the furan ring may enhance membrane permeability or enzyme inhibition in microbial cells .
Antiviral Activity
Compounds structurally similar to this compound have been investigated for their antiviral properties. For example, derivatives were identified as inhibitors of SARS-CoV-2 main protease (Mpro), with some exhibiting IC50 values in the low micromolar range. These findings suggest that the compound could potentially serve as a lead for developing antiviral agents against coronaviruses .
Cytotoxicity
In vitro studies assessing cytotoxicity have shown that certain derivatives exhibit low cytotoxic effects at concentrations exceeding 100 μM in various cell lines, including Vero and MDCK cells. This indicates a favorable safety profile for further development .
Study 1: Antimicrobial Evaluation
A study focused on the synthesis of thieno[2,3-d]pyrimidine derivatives found that compounds with furan substitutions exhibited significant antimicrobial activity against multiple strains. The results highlighted the potential utility of furan-containing compounds in developing new antimicrobial therapies .
Study 2: Antiviral Screening
Another investigation screened a library of compounds for inhibitors of SARS-CoV-2 Mpro. Several furan derivatives showed promising activity, with structure-activity relationship (SAR) studies revealing critical interactions between the furan moiety and the enzyme's active site .
Data Table: Summary of Biological Activities
| Activity | Compound | IC50 (µM) | Remarks |
|---|---|---|---|
| Antimicrobial | Furan derivatives | Varies | Significant activity against bacteria |
| Antiviral | SARS-CoV-2 Mpro inhibitors | 1.57 - 10.76 | Effective against viral replication |
| Cytotoxicity | Various cell lines (Vero, MDCK) | >100 | Low cytotoxicity observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituent variations:
Key Differences and Implications
- Phenylsulfanyl vs. Sulfonyl Groups: The target compound’s phenylsulfanyl (C-S-C) group is less oxidized than sulfonyl (C-SO₂-C) groups seen in Bicalutamide analogs ().
- Furan vs. Thiophene/Chlorophenyl : The furan ring (oxygen heterocycle) in the target compound contrasts with thiophene (sulfur heterocycle, ) and chlorophenyl () substituents. Furan may offer weaker π-π stacking but improved hydrogen-bonding capacity compared to thiophene, while chlorophenyl enhances electronegativity and binding to hydrophobic pockets .
- Hydroxyethyl vs. Hydroxamic Acid : Unlike hydroxamic acids (), which are potent metal chelators, the hydroxyethyl group in the target compound likely contributes to solubility without strong chelation activity, suggesting divergent biological targets .
Pharmacological and Physicochemical Properties
- Antioxidant Potential: The phenylsulfanyl group’s sulfur atom may act as a radical scavenger, similar to compounds tested in DPPH assays (). However, its efficacy compared to phenolic antioxidants (e.g., BHA) remains unverified .
- Solubility : The hydroxyethyl group likely improves aqueous solubility relative to purely hydrophobic analogs like Bicalutamide derivatives (). In contrast, methanesulfonyl () or fluorophenyl () groups may enhance solubility via polarity or dipole interactions .
- Synthetic Complexity : The target compound’s synthesis appears less complex than multi-heterocyclic derivatives (e.g., ), which require lead-mediated reductions or multi-step heterocycle formations .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves multi-step reactions:
Functionalization of the furan-phenyl backbone : Introduce the hydroxyethyl group via Grignard reagents (e.g., CH₃MgBr) or epoxide ring-opening under acidic conditions .
Phenylsulfanyl group incorporation : Use nucleophilic substitution with thiophenol (C₆H₅SH) in the presence of a base (e.g., K₂CO₃) .
Amidation : React the intermediate with 3-(phenylsulfanyl)propanoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
- Optimization :
- Temperature control : Lower temperatures (0–5°C) during amidation reduce side reactions.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) improves yield (reported up to 76% in analogous compounds) .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify hydroxyethyl protons (δ 4.8–5.2 ppm, broad singlet) and furan ring protons (δ 6.3–7.1 ppm) .
- 13C NMR : Confirm amide carbonyl (δ 170–175 ppm) and sulfanyl-linked carbons (δ 35–40 ppm) .
Q. What are the key functional groups influencing this compound’s chemical reactivity?
- Hydroxyethyl group : Susceptible to oxidation (e.g., with KMnO₄ → ketone) or dehydration (acidic conditions → alkene) .
- Phenylsulfanyl group : Participates in nucleophilic substitutions (e.g., alkylation) or oxidation to sulfoxides (H₂O₂) .
- Amide bond : Hydrolyzes under strong acidic/basic conditions (e.g., HCl/NaOH reflux) to carboxylic acid and amine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) across studies?
- Comparative assays :
- Use standardized cell lines (e.g., HeLa, U2OS) under identical conditions (e.g., DMEM media, 37°C/5% CO₂) .
- Validate purity (>99% via HPLC) to exclude batch-dependent impurities .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replace furan with thiophene) to isolate bioactive moieties .
- Mechanistic studies :
- Enzyme inhibition assays : Test COX-2 or A2A receptor binding (IC₅₀ values) to clarify anti-inflammatory pathways .
- Metabolic profiling : Use LC-MS to identify active metabolites in liver microsomes .
Q. What computational methods predict interactions between this compound and biological targets (e.g., adenosine A2A receptor)?
- Molecular docking :
- Glide XP scoring : Evaluate hydrophobic enclosure and hydrogen-bonding motifs (e.g., amide-NH with receptor Asp⁵²⁶) .
- MD simulations : Simulate ligand-receptor stability (10 ns trajectories, AMBER force field) to assess binding energy (ΔG < −8 kcal/mol) .
- QSAR models : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data from analogs .
Q. How does stereochemistry at the hydroxyethyl moiety affect bioactivity and metabolic stability?
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/IPA) .
- In vitro assays : Compare IC₅₀ of (R)- and (S)-enantiomers in cytotoxicity models (e.g., Jurkat cells) .
- Metabolic stability : Incubate with CYP450 isoforms (e.g., CYP3A4) to measure half-life differences (LC-MS monitoring) .
Q. What strategies improve solubility without compromising bioactivity?
- Prodrug design : Introduce phosphate esters at the hydroxyethyl group (hydrolyzes in vivo) .
- Salt formation : Prepare hydrochloride salts (ethanol/HCl(g), recrystallization) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the sulfanyl group (click chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
